molecular formula C13H16O2S B14264834 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one CAS No. 138769-84-3

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one

Cat. No.: B14264834
CAS No.: 138769-84-3
M. Wt: 236.33 g/mol
InChI Key: UMXURUTUMLAPHR-UHFFFAOYSA-N
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Description

6-Hydroxy-6-(thiophen-2-yl)spiro[44]nonan-1-one is a spiro compound featuring a unique structure where a thiophene ring is fused to a spiro[44]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of 6-oxo-6-(thiophen-2-yl)spiro[4.4]nonan-1-one.

    Reduction: Formation of 6-hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-ol.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to other spiro compounds.

Properties

CAS No.

138769-84-3

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

4-hydroxy-4-thiophen-2-ylspiro[4.4]nonan-9-one

InChI

InChI=1S/C13H16O2S/c14-10-4-1-6-12(10)7-3-8-13(12,15)11-5-2-9-16-11/h2,5,9,15H,1,3-4,6-8H2

InChI Key

UMXURUTUMLAPHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CCCC2(C3=CC=CS3)O

Origin of Product

United States

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